5-Amino-6-bromonicotinonitrile
Overview
Description
5-Amino-6-bromonicotinonitrile: is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5th position and a bromine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method includes the following steps :
Bromination: Nicotinonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6th position.
Amination: The brominated product is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 5th position.
Industrial Production Methods:
Industrial production of 5-Amino-6-bromonicotinonitrile may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
5-Amino-6-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Oxides and Amines: Oxidation and reduction reactions yield oxides and amines, respectively.
Scientific Research Applications
Chemistry:
5-Amino-6-bromonicotinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In biological research, this compound is used to study the interactions of nicotinonitrile derivatives with biological targets.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 5-Amino-6-bromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups on the pyridine ring allow it to form strong interactions with these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2-Amino-5-bromo-nicotinonitrile: Similar structure but with the amino group at the 2nd position.
5-Bromonicotinonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness:
5-Amino-6-bromonicotinonitrile is unique due to the presence of both an amino group and a bromine atom on the pyridine ring.
Properties
IUPAC Name |
5-amino-6-bromopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXNBFPQYLNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283172 | |
Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-04-3 | |
Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-bromo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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